molecular formula C55H78N14O14S3 B155920 Vasotocin, dansyl-lys(8)- CAS No. 138915-83-0

Vasotocin, dansyl-lys(8)-

Cat. No. B155920
M. Wt: 1255.5 g/mol
InChI Key: RRSZBKKWGBUTFY-BRDYMSPASA-N
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Description

Vasotocin, dansyl-lys(8)- is a derivative of vasotocin . Vasotocin is an oligopeptide homologous to oxytocin and vasopressin found in all non-mammalian vertebrates . The dansyl group is added to the lysine residue at position 8 .


Synthesis Analysis

The synthesis of Vasotocin, dansyl-lys(8)- involves the use of dansyl chloride, a reagent that reacts with the free amino groups of peptides and proteins . This reaction forms a covalent bond between the dansyl group and the amino acid, improving retention on reverse-phase columns .


Molecular Structure Analysis

The exact sequence of Vasotocin, dansyl-lys(8)- is identical to conopressin G from cone snail venom, and contains 9 amino acids, with two cysteines at position 1 and 6 . The disulfide bond and the C-terminal amidation are critical for the activation of the receptors .


Chemical Reactions Analysis

The major challenge to the development of amino acid analysis methods by LC-MS is that amino acids have diverse chemical properties and do not retain well on traditional reverse-phase columns . To circumvent this limitation, chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns is used .


Physical And Chemical Properties Analysis

Amino acids, the building blocks of Vasotocin, dansyl-lys(8)-, have diverse chemical properties . They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Safety And Hazards

The safety data sheet for dansyl chloride, a component of Vasotocin, dansyl-lys(8)-, indicates that it has a health hazard rating of 0, a flammability rating of 0, and physical hazards rating of 0 .

Future Directions

Future work could investigate how the peptide ligand might interact with the receptors and possibly explain how post-translational modifications and individual residues might contribute to receptor activation through structural modeling . Additionally, the physiological actions of the Aplysia vasotocin signaling system need to be explored more extensively .

properties

IUPAC Name

(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H78N14O14S3/c1-5-30(2)47-54(80)63-37(21-22-44(57)71)50(76)65-39(26-45(58)72)51(77)66-40(29-85-84-28-35(56)48(74)64-38(52(78)67-47)25-31-17-19-32(70)20-18-31)55(81)69-24-10-15-42(69)53(79)62-36(49(75)60-27-46(59)73)13-6-7-23-61-86(82,83)43-16-9-11-33-34(43)12-8-14-41(33)68(3)4/h8-9,11-12,14,16-20,30,35-40,42,47,61,70H,5-7,10,13,15,21-29,56H2,1-4H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,60,75)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)/t30-,35-,36-,37-,38-,39+,40-,42-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSZBKKWGBUTFY-BRDYMSPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H78N14O14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160841
Record name Vasotocin, dansyl-lys(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vasotocin, dansyl-lys(8)-

CAS RN

138915-83-0
Record name Vasotocin, dansyl-lys(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138915830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vasotocin, dansyl-lys(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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